molecular formula C10H15NS B14601571 N-(Benzylsulfanyl)propan-2-amine CAS No. 59004-78-3

N-(Benzylsulfanyl)propan-2-amine

Cat. No.: B14601571
CAS No.: 59004-78-3
M. Wt: 181.30 g/mol
InChI Key: OPPGWGUEUVKROG-UHFFFAOYSA-N
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Description

N-(Benzylsulfanyl)propan-2-amine: is an organic compound that belongs to the class of amines It features a benzylsulfanyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method to synthesize N-(Benzylsulfanyl)propan-2-amine involves the nucleophilic substitution reaction. This can be achieved by reacting benzyl mercaptan with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of benzyl mercaptan with acetone, followed by reduction with a suitable reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Benzylsulfanyl)propan-2-amine can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the amine group to a primary amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through reactions with electrophiles. For example, reacting with alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide, under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Chemistry: N-(Benzylsulfanyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of sulfanyl and amine groups on biological systems. It may serve as a model compound in enzymatic studies or as a building block in the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amine group can be modified to create analogs with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of N-(Benzylsulfanyl)propan-2-amine involves its interaction with molecular targets through its amine and sulfanyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl group can participate in redox reactions and form covalent bonds with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(Benzylthio)ethanamine: Similar structure but with an ethanamine backbone.

    N-(Phenylsulfanyl)propan-2-amine: Similar structure but with a phenylsulfanyl group instead of benzylsulfanyl.

    N-(Benzylsulfanyl)butan-2-amine: Similar structure but with a butan-2-amine backbone.

Uniqueness: N-(Benzylsulfanyl)propan-2-amine is unique due to its specific combination of a benzylsulfanyl group and a propan-2-amine backbone

Properties

CAS No.

59004-78-3

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

N-benzylsulfanylpropan-2-amine

InChI

InChI=1S/C10H15NS/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

OPPGWGUEUVKROG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NSCC1=CC=CC=C1

Origin of Product

United States

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